(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, hydroxyl, methoxy, and cyano functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.
Formation of the Enamide: Reaction of the substituted phenyl ring with 2-chlorophenyl and cyano groups to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-bromo-4-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the methoxy group.
(Z)-3-(4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the bromine atom.
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(phenyl)-2-cyanoprop-2-enamide: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with hydroxyl, methoxy, and cyano groups, makes (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-24-15-8-10(7-12(18)16(15)22)6-11(9-20)17(23)21-14-5-3-2-4-13(14)19/h2-8,22H,1H3,(H,21,23)/b11-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLXBMPYYUPJN-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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